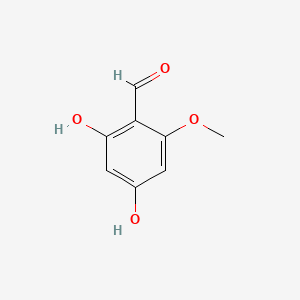

2,4-Dihydroxy-6-methoxybenzaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

2,4-dihydroxy-6-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-8-3-5(10)2-7(11)6(8)4-9/h2-4,10-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNNGIOYMQTQQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1C=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties

The chemical and physical properties of 2,4-Dihydroxy-6-methoxybenzaldehyde are tabulated below. These properties are crucial for its handling, characterization, and application in chemical synthesis.

| Property | Value |

| Molecular Formula | C₈H₈O₄ |

| Molecular Weight | 168.15 g/mol |

| Appearance | Not explicitly documented in readily available sources |

| Melting Point | Not explicitly documented in readily available sources |

| Boiling Point | Not explicitly documented in readily available sources |

| Solubility | Not explicitly documented in readily available sources |

Spectroscopic Data of 2,4 Dihydroxy 6 Methoxybenzaldehyde

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, the methoxy (B1213986) protons, and the hydroxyl protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern on the benzene (B151609) ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum would provide information on the number of unique carbon environments in the molecule. Signals for the carbonyl carbon of the aldehyde, the aromatic carbons (both substituted and unsubstituted), and the methoxy carbon would be observed at characteristic chemical shifts.

IR (Infrared) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include a broad O-H stretching band for the hydroxyl groups, a strong C=O stretching band for the aldehyde, C-O stretching bands for the methoxy and hydroxyl groups, and C-H stretching and bending vibrations for the aromatic ring and the methoxy group.

MS (Mass Spectrometry)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the aldehyde group, the methoxy group, and other characteristic fragments, providing further confirmation of the structure.

Synthesis of 2,4 Dihydroxy 6 Methoxybenzaldehyde

The synthesis of polysubstituted benzaldehydes like 2,4-Dihydroxy-6-methoxybenzaldehyde typically involves the formylation of a corresponding substituted phenol (B47542). Several classical organic reactions can be employed for this purpose, with the choice of method often depending on the nature of the substituents already present on the aromatic ring.

Common formylation methods that could potentially be adapted for the synthesis of this compound include:

The Gattermann Reaction: This reaction uses a mixture of hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst to formylate aromatic compounds. researchgate.netacs.org For phenols and their ethers, modifications of this reaction are often necessary.

The Reimer-Tiemann Reaction: This method involves the reaction of a phenol with chloroform (B151607) in a basic solution to introduce a formyl group, primarily at the ortho position to the hydroxyl group. nih.govchemicalbook.comrsc.org

The Duff Reaction: This reaction utilizes hexamethylenetetramine as the formylating agent in the presence of an acid, and it is particularly effective for the ortho-formylation of phenols. innovareacademics.innih.gov

The starting material for the synthesis of this compound would likely be 3-methoxyphenol (B1666288) or a related derivative, where the existing substituents would direct the incoming formyl group to the desired position. The specific reaction conditions, such as the choice of solvent, temperature, and catalyst, would need to be carefully optimized to achieve a good yield of the desired product.

Natural Occurrence of 2,4 Dihydroxy 6 Methoxybenzaldehyde

While many substituted benzaldehydes are found in nature, the specific natural occurrence of 2,4-Dihydroxy-6-methoxybenzaldehyde is not well-documented in the readily available scientific literature. However, its isomer, 2-hydroxy-4-methoxybenzaldehyde , is a well-known natural product. It is the main component of the root bark essential oil of Periploca sepium and is also found in the roots of Decalepis hamiltonii and Hemidesmus indicus. nih.govresearchgate.net This compound is noted for its pleasant aroma and has been investigated for various biological activities. The existence of this isomer in the plant kingdom suggests that the biosynthesis of such polysubstituted benzaldehydes is feasible in nature.

Research Applications and Broader Scientific Impact

Role as a Key Synthetic Intermediate in Complex Molecule Construction

The chemical reactivity of 2,4-Dihydroxy-6-methoxybenzaldehyde makes it a useful building block for the synthesis of more complex molecules. Its aldehyde and hydroxyl groups provide multiple sites for chemical modification, enabling its incorporation into larger molecular frameworks.

One notable application is in the synthesis of flavonoids, a large class of plant secondary metabolites with diverse biological activities. Specifically, this compound serves as a key starting material in the preparation of 7,4'-dihydroxy-5-methoxyflavylium, also known as dracoflavylium. uc.pt This synthesis is achieved through an acid-catalyzed condensation reaction with 4'-hydroxyacetophenone. uc.ptpubcompare.ai In a typical procedure, the two reagents are dissolved in acetic acid, and the reaction is initiated by the addition of concentrated sulfuric acid, yielding the flavylium (B80283) salt as a deep-red solid. uc.ptpubcompare.ai

The compound is also utilized in the total synthesis of complex natural products. For instance, it is a precursor in the synthesis of (±)-Tuaimenal A, a meroterpene with a highly substituted 2H-benzopyran core that has shown inhibitory activity against the main protease (3CLpro) of SARS-CoV-2. acs.org The synthesis of this compound itself for this purpose was accomplished from 5-methoxyresorcinol (B161736) in a 68% yield. acs.org Its subsequent use in a tandem pyridine-catalyzed condensation/6π-electrocyclization reaction is a critical step in constructing the complex benzopyran skeleton of the target molecule. acs.org

Table 1: Synthetic Applications of this compound

| Target Molecule | Reaction Type | Co-reactant | Yield | Reference |

|---|---|---|---|---|

| 7,4'-dihydroxy-5-methoxyflavylium | Acid-catalyzed condensation | 4'-hydroxyacetophenone | 46% | uc.ptpubcompare.ai |

Contributions to Medicinal Chemistry Research

While direct pharmacological studies on this compound are limited, research into its derivatives has revealed a range of biological activities. These findings suggest that the this compound scaffold is a promising starting point for the development of new therapeutic agents.

Derivatives of this compound have shown potential as anti-inflammatory agents. Research on compounds isolated from various plant species supports this application. For example, three new prenylated derivatives of this compound were isolated from the chloroform (B151607) extract of the aerial parts of Marshallia tenuifolia. researchgate.netresearchgate.net While the anti-inflammatory activity of these specific derivatives was not detailed in the available literature, other metabolites from the same plant family and related genera like Duhaldea and Inula have demonstrated significant anti-inflammatory effects. researchgate.net For instance, certain inositol (B14025) derivatives from Inula cappa have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a key indicator of anti-inflammatory activity. researchgate.net

The potential for developing neuroprotective agents from this chemical scaffold is an emerging area of interest. The genus Inula, from which derivatives of this compound have been isolated, is recognized for its traditional use in medicine and has been investigated for its neuroprotective effects. researchgate.net Studies suggest that compounds from this genus could have protective effects against conditions like Alzheimer's disease and neuroinflammation. researchgate.net This indicates that the core structure of this compound could be a valuable template for designing novel compounds with neuroprotective properties, although direct evidence for the parent compound is not yet available.

The antimicrobial potential of compounds derived from this compound has also been explored. The methanolic extract of figs from Hymenostegia afzelii, a plant known to contain derivatives of this benzaldehyde (B42025), exhibited moderate antimicrobial activity against several microorganisms. worktribe.com Furthermore, patents have listed this compound in the context of creating antimicrobial agents, for instance, to preserve food freshness. googleapis.com

Research into plant extracts containing derivatives of this compound suggests potential for anticancer applications. An 80% ethanolic stem bark extract of Steganotaenia araliacea, which contains related flavonoid structures, showed cytotoxic properties against breast (MDA-MB-231), pancreatic (PANC-1), and colon (HT-29) cancer cell lines. worktribe.com Similarly, extracts from Hymenostegia afzelii, which also produces derivatives of the compound, have been investigated for their antiplasmodial and cytotoxic effects. worktribe.com These findings highlight the potential of the core scaffold in the design of new cytotoxic agents for cancer research.

Table 2: Investigated Biological Activities of this compound Derivatives

| Activity | Source/Derivative | Assay/Model | Finding | Reference |

|---|---|---|---|---|

| Anti-inflammatory | Inositol derivatives from Inula cappa | Nitric oxide (NO) inhibition in RAW 264.7 cells | Potent inhibitory activity | researchgate.net |

| Antimicrobial | Methanolic extract of Hymenostegia afzelii figs | Activity against six microorganisms | Moderate activity (MIC < 1.5 mg/mL) | worktribe.com |

Advancements in Materials Science Research

The application of this compound extends beyond medicine into the realm of materials science. Its chemical properties make it a candidate for inclusion in functional formulations. A patent for a hair treatment agent includes this compound as a component in a mixture intended for treating keratin (B1170402) materials. google.com In such applications, the compound may act as a stabilizer or a modifying agent, interacting with the protein structure of hair to achieve a desired effect. Its inclusion in these formulations points to its utility in the development of new cosmetic and material-enhancing products. google.com

Development of Functional Materials

The molecular structure of this compound makes it a valuable precursor in the synthesis of more complex molecules and polymers. Its reactive hydroxyl and aldehyde groups allow for its incorporation into various polymer backbones, leading to the creation of functional materials with tailored properties. Research is ongoing to leverage these properties for applications in electronics, photonics, and biomedicine. The ability of this compound and its derivatives to form stable complexes with metal ions is also being investigated for the development of new materials with specific catalytic or magnetic properties.

Applications in Catalysis and Sensor Technology

In the realm of catalysis, this compound and its derivatives are being studied for their potential to act as ligands in coordination chemistry. By binding to metal centers, they can influence the catalytic activity and selectivity of the resulting complexes. This is particularly relevant in the development of catalysts for organic synthesis, where precise control over reaction outcomes is crucial.

Furthermore, the compound's responsive chemical nature is being harnessed in the design of chemical sensors. Changes in its spectroscopic or electrochemical properties upon interaction with specific analytes can be used to detect and quantify their presence. This has potential applications in environmental monitoring, food safety, and medical diagnostics.

Significance in Agrochemical Research

This compound has demonstrated significant potential in the field of agrochemical research, particularly as an antifungal agent. Studies have shown its efficacy against a range of plant pathogenic fungi. For instance, it has been found to be more effective than vanillin (B372448) and its derivatives against Fusarium graminearum, a devastating pathogen that affects wheat and other small cereal grains. nih.govnih.gov The compound's antifungal mechanism involves the disruption of cell membrane integrity, leading to increased permeability. nih.govnih.gov

Research has also highlighted its activity against seed-borne fungi that cause the biodeterioration of paddy. researchgate.net The compound has been shown to inhibit the growth of several important fungal pathogens, including Alternaria alternata, Drechslera tetramera, and Fusarium oxysporum. researchgate.net This suggests its potential use as a natural and eco-friendly alternative to synthetic fungicides for seed treatment and grain preservation. researchgate.net Additionally, its larvicidal and ovicidal activities against mosquito vectors like Anopheles gambiae have been documented, indicating its broader potential in pest management. biorxiv.org

Role in Pigment and Dye Chemistry (e.g., Flavylium Salts)

A significant area of application for this compound is in the synthesis of flavylium salts, which are a class of organic compounds responsible for many of the colors found in plants, including the vibrant reds, purples, and blues of flowers and fruits. acs.orgresearchgate.netunl.pt These synthetic dyes, inspired by natural anthocyanins, are of great interest for their use as colorants in various industries.

The synthesis of flavylium salts often involves the acid-catalyzed condensation of a 2-hydroxybenzaldehyde derivative with an acetophenone. mdpi.comnih.gov this compound serves as a key building block in this process, allowing for the creation of a diverse range of flavylium salts with different substitution patterns and, consequently, a wide spectrum of colors and properties. acs.org The resulting pigments can exhibit significant color shifts depending on the pH, making them interesting candidates for use as pH indicators. nih.govresearchgate.net

The table below presents a selection of flavylium salts synthesized using this compound and its derivatives, highlighting the diversity of achievable structures.

Future Research Directions and Emerging Paradigms

The multifaceted nature of this compound opens up numerous avenues for future research. A key area of focus will be the continued exploration of its biological activities. While its antifungal properties are well-documented, further investigation into its potential as an antibacterial, antiviral, or insecticidal agent is warranted. researchgate.netresearchgate.netfrontiersin.org Understanding the structure-activity relationships of its derivatives will be crucial for designing more potent and selective compounds.

In materials science, the development of novel polymers and coordination complexes incorporating this compound could lead to materials with advanced optical, electronic, or catalytic properties. The global market for this compound is expected to grow, driven by its increasing use in various applications. teletype.in

Another emerging paradigm is the use of this compound in the development of "smart" materials that respond to external stimuli such as pH or light. Its role in the synthesis of photochromic flavylium dyes, which change color upon exposure to light, is a promising area of research with potential applications in optical data storage, molecular switches, and responsive coatings. nih.gov

The table below outlines some of the key research directions and the potential impact of future studies on this compound.

常见问题

Q. What are the established synthetic routes for 2,4-dihydroxy-6-methoxybenzaldehyde, and how do reaction conditions influence yield?

The compound is typically synthesized via acid-catalyzed condensation of substituted phenols with aldehydes. For example, a modified Claisen-Schmidt reaction using glacial acetic acid as a catalyst under reflux conditions (ethanol, 4–6 hours) yields derivatives with moderate efficiency . Key parameters include:

- Solvent choice : Absolute ethanol minimizes side reactions.

- Catalyst concentration : Excess glacial acetic acid (>5 drops per 0.001 mol substrate) improves electrophilic substitution .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to isolate the product with >95% purity .

Q. What analytical techniques are recommended for characterizing this compound?

| Technique | Parameters | Purpose |

|---|---|---|

| 1H/13C NMR | DMSO-d6, 400–600 MHz | Confirm hydroxyl/methoxy group positions and aromatic substitution patterns . |

| HPLC | C18 column, methanol:water (70:30), UV detection at 280 nm | Assess purity and quantify trace impurities . |

| FT-IR | KBr pellet, 400–4000 cm⁻¹ | Identify carbonyl (C=O, ~1680 cm⁻¹) and phenolic O–H (~3200 cm⁻¹) stretches . |

Q. How does the compound’s solubility profile impact experimental design?

this compound is sparingly soluble in water (8.45 mg/mL at 25°C) but freely soluble in ethanol and DMSO. For biological assays, pre-dissolve in DMSO (≤1% v/v to avoid cytotoxicity) and dilute in aqueous buffers . In synthetic workflows, ethanol is preferred for homogeneous reaction conditions .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR splitting patterns) for this compound?

Contradictions often arise from tautomerism or hydrogen bonding. Strategies include:

- Variable-temperature NMR : Observe dynamic exchange processes (e.g., enol-keto tautomerism) by collecting spectra at 25°C and 60°C .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) to validate assignments .

- Deuteration studies : Replace exchangeable protons (e.g., –OH) with deuterium to simplify splitting patterns .

Q. What experimental designs optimize regioselective functionalization of the benzaldehyde core?

Regioselectivity is influenced by:

- Protecting groups : Temporarily block the 4-hydroxyl with acetyl groups to direct electrophiles to the 2-position .

- Catalysts : Use Lewis acids (e.g., FeCl₃) to activate specific positions for electrophilic substitution .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the aldehyde group .

Q. How do structural analogs (e.g., 2-hydroxy-4-methoxybenzaldehyde) inform SAR studies for biological activity?

Q. What safety protocols are critical for handling this compound in oxidative environments?

- Reactivity : The aldehyde group may react with strong oxidizers (e.g., KMnO₄). Store away from oxidizing agents in airtight containers .

- PPE : Use nitrile gloves, lab coats, and respiratory protection (NIOSH-approved N95 masks) during synthesis .

- Spill management : Neutralize with sodium bicarbonate and collect residue in chemical waste containers .

Q. How can researchers validate computational docking results for this compound’s enzyme targets?

- Crystallographic refinement : Use SHELX software to resolve X-ray structures of enzyme-ligand complexes (R-factor <0.05) .

- Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) and compare with docking-predicted ΔG values .

- Mutagenesis assays : Test binding to active-site mutants (e.g., Tyr→Phe substitutions) to confirm key interactions .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity (e.g., antimicrobial IC50 values)?

- Strain variability : Staphylococcus aureus ATCC 25923 may show lower MIC (25 μg/mL) vs. clinical isolates (50–100 μg/mL) due to efflux pump expression .

- Assay conditions : Differences in broth microdilution (CLSI guidelines) vs. agar diffusion methods can alter results by 2–3 fold .

Regulatory Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。